molecular formula C9H11ClFN B1462827 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 799274-08-1

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1462827
CAS No.: 799274-08-1
M. Wt: 187.64 g/mol
InChI Key: YXZXFMKDFFJUCA-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H11ClFN. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications .

Mechanism of Action

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . The impact of these properties on the compound’s bioavailability is currently under investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C

Biochemical Analysis

Biochemical Properties

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound may interact with various receptors and transporters, influencing their function and activity.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes related to neurotransmitter synthesis and metabolism, thereby impacting cellular function and communication.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with MAO results in the inhibition of the enzyme, thereby increasing the levels of monoamines in the brain . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and gene expression, which may have implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation. These interactions can influence the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as the organic cation transporter . Once inside the cells, it can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. The subcellular distribution of this compound is an important factor in determining its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates 3,4-dihydroisoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned cyclization reaction, followed by purification processes to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the fluoro substituent.

    6-Bromo-1,2,3,4-tetrahydroisoquinoline: A similar compound with a bromine substituent instead of fluorine.

    6-Chloro-1,2,3,4-tetrahydroisoquinoline: A compound with a chlorine substituent.

Uniqueness

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZXFMKDFFJUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662885
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799274-08-1
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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